SC66

Catalog No.
S548418
CAS No.
M.F
C18H16N2O
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SC66

Product Name

SC66

IUPAC Name

(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+

InChI Key

CYVVJSKZRBZHAV-UNZYHPAISA-N

SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1

solubility

Soluble in DMSO, not in water

Synonyms

SC66; SC66; SC 66.

Canonical SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1

Isomeric SMILES

C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1

The exact mass of the compound (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone is 276.12626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SC66 is a cell-permeable, dual-action allosteric Akt inhibitor (CAS 871361-88-5) formulated as a pale yellow solid with ≥98% HPLC purity . Unlike standard ATP-competitive kinase inhibitors, SC66 functions via a unique dual mechanism: it directly interferes with the pleckstrin homology (PH) domain's binding to PIP3 and simultaneously induces a conformational change that facilitates Akt ubiquitination and subsequent proteasomal degradation . With established solubility in DMSO (up to 25 mg/mL) and validated in vivo formulation protocols utilizing PEG300 and Tween 80 , SC66 provides a highly processable, degradation-inducing alternative to traditional reversible Akt inhibitors for advanced oncology and signaling cascade research.

Substituting SC66 with conventional PH-domain inhibitors (such as Akti-1/2) or upstream PI3K inhibitors fundamentally alters experimental outcomes . While Akti-1/2 competes for PH domain binding, it actually blocks the ubiquitination and proteasomal degradation of Akt. In contrast, SC66 actively drives Akt ubiquitination, resulting in the physical depletion of total Akt protein levels rather than mere transient kinase suppression . Furthermore, SC66 triggers parallel cytotoxic mechanisms, including reactive oxygen species (ROS) generation and anoikis induction, which are not replicated by standard reversible inhibitors[1]. Consequently, utilizing generic Akt inhibitors in place of SC66 will fail to replicate its unique degradation-driven apoptotic profile and synergistic potential in chemoresistant models.

Induction of Akt Proteasomal Degradation vs. Reversible PH-Domain Inhibition

SC66 fundamentally differs from standard PH-domain inhibitors by actively inducing protein degradation. In comparative assays, while Akti-1/2 blocks ubiquitination, SC66 drives Akt ubiquitination and subsequent proteasomal degradation, leading to >99% in vitro growth inhibition in HEK293T cells at 0.4 µM .

Evidence DimensionAkt protein depletion mechanism
Target Compound DataSC66 (induces Akt ubiquitination and degradation; >99% growth inhibition at 0.4 µM)
Comparator Or BaselineAkti-1/2 (competes for PH domain but blocks ubiquitination)
Quantified DifferenceSC66 physically depletes Akt levels, whereas Akti-1/2 only reversibly inhibits kinase activity.
ConditionsIn vitro mechanistic assays (HEK293T cells)

Essential for researchers requiring actual protein degradation rather than transient kinase inhibition, ensuring sustained target suppression.

In Vivo Tumor Suppression and Formulation Viability

SC66 demonstrates reliable in vivo processability and efficacy when formulated in standard vehicles. Intraperitoneal administration of SC66 at 25 mg/kg twice weekly significantly reduces Hep3B tumor volume to 37% of control by day 17, utilizing a highly reproducible formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O .

Evidence DimensionTumor volume reduction and formulation stability
Target Compound DataSC66 at 25 mg/kg (reduces tumor volume to 37% of control)
Comparator Or BaselineVehicle-treated baseline (100% tumor growth)
Quantified Difference63% reduction in tumor volume at Day 17 using standard PEG/Tween formulations.
ConditionsHep3B murine xenograft model, i.p. administration twice weekly

Confirms that the compound is highly processable in standard in vivo formulations, de-risking preclinical procurement.

Synergistic Efficacy with Upstream PI3K/mTOR Inhibitors

SC66 exhibits pronounced synergistic cytotoxicity when paired with other pathway inhibitors. It significantly potentiates the apoptotic effects of the mTOR inhibitor Everolimus in HCC cells [1] and synergizes with the PI3K inhibitor LY294002 to induce cell death in HeLa and HS-Sultan cultures, outperforming monotherapy baselines .

Evidence DimensionCell viability reduction in combination assays
Target Compound DataSC66 combined with Everolimus or LY294002
Comparator Or BaselineMonotherapy baselines
Quantified DifferenceSignificant potentiation of apoptosis and cell death compared to single-agent treatments.
ConditionsIn vitro HCC, HeLa, and HS-Sultan cell cultures

Justifies the procurement of SC66 as an anchor compound for multi-target screening panels and synergistic drug development.

Reproducible Dosing Benchmarks in Hepatocellular Carcinoma

SC66 provides consistent, reproducible dosing benchmarks across multiple cell lines, making it ideal for assay standardization. It inhibits cell viability with precise IC50 values of 0.47, 0.75, 0.77, 0.92, and 2.85 μg/mL at 72 hours for Hep3B, HA22T/VGH, HepG2, PLC/PRF/5, and Huh7 cells, respectively .

Evidence DimensionIC50 for cell viability
Target Compound DataSC66 (IC50 values of 0.47 to 2.85 μg/mL)
Comparator Or BaselineStandard chemoresistant baseline
Quantified DifferenceConsistent sub-microgram to low-microgram efficacy across five distinct HCC lines.
Conditions72-hour treatment in vitro

Provides buyers with precise, reproducible dosing benchmarks for standardizing in vitro oncology assays.

Targeted Akt Degradation Assays

Ideal for studies requiring the physical depletion of total Akt protein via ubiquitination, where standard reversible inhibitors (like Akti-1/2) fail to induce proteasomal degradation .

In Vivo Xenograft Modeling for Hepatocellular Carcinoma

Highly suitable for murine models of HCC due to its validated dosing regimens (e.g., 25 mg/kg) and proven compatibility with standard PEG300/Tween 80 vehicle formulations .

Combination Screening for Chemoresistance

The compound's proven synergy with PI3K inhibitors (LY294002) and mTOR inhibitors (Everolimus) makes it a preferred procurement choice for multi-target oncology panels [1].

Standardization of In Vitro Cytotoxicity Assays

Provides reliable, sub-microgram IC50 benchmarks across multiple HCC cell lines, ensuring high reproducibility and workflow fit for large-scale viability screening .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

276.126263138 g/mol

Monoisotopic Mass

276.126263138 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Cusimano A, Puleio R, D'Alessandro N, Loria GR, McCubrey JA, Montalto G, Cervello M. Cytotoxic activity of the novel small molecule AKT inhibitor SC66 in hepatocellular carcinoma cells. Oncotarget. 2015 Jan 30;6(3):1707-22. PubMed PMID: 25596737.
2: Tran HT, Zhang S. Accurate prediction of the bound form of the Akt pleckstrin homology domain using normal mode analysis to explore structural flexibility. J Chem Inf Model. 2011 Sep 26;51(9):2352-60. doi: 10.1021/ci2001742. Epub 2011 Aug 25. PubMed PMID: 21834588; PubMed Central PMCID: PMC3807676.
3: Jo H, Lo PK, Li Y, Loison F, Green S, Wang J, Silberstein LE, Ye K, Chen H, Luo HR. Deactivation of Akt by a small molecule inhibitor targeting pleckstrin homology domain and facilitating Akt ubiquitination. Proc Natl Acad Sci U S A. 2011 Apr 19;108(16):6486-91. doi: 10.1073/pnas.1019062108. Epub 2011 Apr 4. PubMed PMID: 21464312; PubMed Central PMCID: PMC3081014.

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